molecular formula C5H8N2OS B3345856 3(2H)-Isothiazolone, 4-[(methylamino)methyl]- CAS No. 111781-99-8

3(2H)-Isothiazolone, 4-[(methylamino)methyl]-

Cat. No.: B3345856
CAS No.: 111781-99-8
M. Wt: 144.20 g/mol
InChI Key: BCQIRDZYKCZFOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3(2H)-Isothiazolone, 4-[(methylamino)methyl]- is a useful research compound. Its molecular formula is C5H8N2OS and its molecular weight is 144.20 g/mol. The purity is usually 95%.
The exact mass of the compound 3(2H)-Isothiazolone, 4-[(methylamino)methyl]- is 144.03573406 g/mol and the complexity rating of the compound is 155. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3(2H)-Isothiazolone, 4-[(methylamino)methyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3(2H)-Isothiazolone, 4-[(methylamino)methyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(methylaminomethyl)-1,2-thiazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2OS/c1-6-2-4-3-9-7-5(4)8/h3,6H,2H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQIRDZYKCZFOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CSNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30763636
Record name 4-[(Methylamino)methyl]-1,2-thiazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30763636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111781-99-8
Record name 4-[(Methylamino)methyl]-1,2-thiazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30763636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Chemical Reactivity and Transformation of 3 2h Isothiazolone, 4 Methylamino Methyl

Hydrolytic Degradation Pathways

Detailed studies specifically investigating the hydrolytic degradation pathways of 3(2H)-Isothiazolone, 4-[(methylamino)methyl]- are not available in the reviewed scientific literature. However, research on related isothiazolinone compounds provides general insights into their stability in aqueous environments.

The degradation of isothiazolinones is known to be influenced by factors such as the presence of nucleophiles (e.g., metals, amines, thiols) which can react with the sulfur atom in the isothiazole ring, leading to ring-opening nih.gov.

pH-Dependent Hydrolysis Kinetics

Specific pH-dependent hydrolysis kinetic data for 3(2H)-Isothiazolone, 4-[(methylamino)methyl]- could not be located. For the general class of isothiazolinones, hydrolytic stability is highly dependent on pH.

Acidic to Neutral Conditions : Many isothiazolinones are relatively stable in acidic to neutral media nih.govresearchgate.net. For instance, 2-Methyl-4-isothiazolin-3-one (B36803) (MIT) has been observed to show no noticeable decrease in concentration under hydrolysis tests at pH 4 and 7 nih.gov.

Alkaline Conditions : Degradation is significantly accelerated in alkaline solutions (pH > 8) nih.govresearchgate.net. The rate of degradation generally increases with an increase in pH nih.govresearchgate.net. For example, the degradation rate of CMIT at pH 9 is substantially higher than at neutral pH nih.gov. Studies on CMIT have shown a linear relationship between the hydroxyl ion concentration and the first-order degradation rate constant in the alkaline range, with half-lives decreasing from 47 days at pH 8.5 to 2 days at pH 10 researchgate.net.

Table 1: General pH-Dependent Hydrolysis Trends for Common Isothiazolinones

pH Range General Stability of Isothiazolinone Ring Observations for Related Compounds (e.g., CMIT)
Acidic (e.g., pH 4) Generally Stable Low degradation rates observed nih.govresearchgate.net.
Neutral (e.g., pH 7) Generally Stable Low degradation rates observed nih.gov.

Identification of Hydrolytic By-products

No studies identifying the hydrolytic by-products of 3(2H)-Isothiazolone, 4-[(methylamino)methyl]- were found. For other isothiazolinones, hydrolysis in the presence of nucleophiles typically involves the cleavage of the S-N bond, leading to ring-opened products bham.ac.uk. In alkaline conditions, it is proposed that the hydroxide ion attacks the electron-deficient sulfur atom, initiating the ring-opening process nih.gov. This reaction fundamentally alters the chemical structure, leading to a loss of biocidal activity nih.gov.

Proposed Reaction Mechanisms for Hydrolysis

A specific reaction mechanism for the hydrolysis of 3(2H)-Isothiazolone, 4-[(methylamino)methyl]- is not available. For the isothiazolinone class in general, the proposed mechanism for alkaline hydrolysis involves a nucleophilic attack by a hydroxide ion on the sulfur atom. This attack leads to the cleavage of the weak N-S bond, which is characteristic of the isothiazolinone ring's reactivity nih.govbham.ac.uk. This ring-opening is the primary degradation pathway under basic conditions nih.gov.

Photolytic Degradation Mechanisms

Specific research on the photolytic degradation of 3(2H)-Isothiazolone, 4-[(methylamino)methyl]- is absent from the available literature. However, photochemical processes are a known degradation route for many isothiazolinone compounds nih.govresearchgate.net. The process can involve both direct photolysis, driven by the compound's absorption of UV light, and indirect photolysis induced by radical species sci-hub.se.

Wavelength-Specific Photoreactivity

There is no information regarding the wavelength-specific photoreactivity of 3(2H)-Isothiazolone, 4-[(methylamino)methyl]-. Studies on other isothiazolinones, such as Benzisothiazolinone (BIT), show significant absorbance in the UV region, which makes them susceptible to photodegradation under UV-Vis irradiation sci-hub.se. The degradation of isothiazolinones is generally faster under UV lamps compared to simulated sunlight or fluorescent lamps researchgate.net. For example, photodegradation of BIT under UVC irradiation (254 nm) has been shown to be highly effective nih.govnih.gov.

Quantum Yields of Photodegradation

The quantum yield for the photodegradation of 3(2H)-Isothiazolone, 4-[(methylamino)methyl]- has not been determined. For comparison, the quantum yields for other isothiazolinones have been estimated in scientific studies.

Methylisothiazolinone (MIT) : The quantum yield has been estimated at 35.4 mmol·ein⁻¹ nih.govresearchgate.net.

Benzisothiazolinone (BIT) : The quantum yield was found to be pH-dependent, with estimated values of 13.5 mmol·ein⁻¹ at pH 4-6 and 55.8 mmol·ein⁻¹ at pH 8 nih.govresearchgate.net.

This pH dependence for BIT suggests that the molecular form of the compound (protonated or deprotonated) can significantly influence its photochemical efficiency nih.govresearchgate.net.

Elucidation of Photodegradation Products

The photodegradation of isothiazolinones in aqueous environments is a key transformation process. Studies on related compounds like OIT indicate that the primary mechanism involves the cleavage of the isothiazolinone ring structure upon exposure to UV light. nih.gov This process typically follows first-order kinetics. nih.gov For 3(2H)-Isothiazolone, 4-[(methylamino)methyl]-, a similar pathway is anticipated, initiated by the cleavage of the S-N bond, which is considered the weakest bond in the heterocyclic ring. This initial step would lead to the formation of various intermediate and final degradation products.

Based on the degradation pathways of similar isothiazolinones, the following photoproducts can be proposed. nih.govsci-hub.se

Table 1: Postulated Photodegradation Products of 3(2H)-Isothiazolone, 4-[(methylamino)methyl]-

Proposed Product NameChemical FormulaFormation Pathway
N-methyl-3-mercaptopropenamideC₄H₇NOSInitial S-N bond cleavage and rearrangement.
3-(Methylamino)propenalC₄H₇NOSubsequent cleavage and oxidation of the sulfur-containing fragment.
Methylaminoacetic acidC₃H₇NO₂Further oxidation and degradation of the main carbon chain.
Formic AcidCH₂O₂Complete mineralization byproduct.
Sulfate ionsSO₄²⁻Oxidation of the sulfur atom released from the ring.

This table is generated based on mechanistic studies of analogous isothiazolinone compounds.

The process combines isomerization, oxidation, hydroxylation, and hydrolysis, ultimately leading to the breakdown of the parent molecule into smaller, more oxidized species. sci-hub.se

Redox Reactions and Transformations

Redox reactions are fundamental to the degradation of isothiazolinones in both engineered water treatment systems and the natural environment. The sulfur atom in the isothiazolinone ring is susceptible to both oxidation and reduction, leading to a variety of transformation products.

Oxidation Pathways and Oxidative Species Interaction (e.g., ozonation, sulfur oxidation)

Oxidative processes such as ozonation and chlorination are effective in degrading isothiazolinone biocides. nih.govnih.gov Research on methylisothiazolinone (MIT) demonstrates that the primary site of oxidative attack is the sulfur atom. nih.govresearchgate.net Interaction with strong oxidants like ozone or chlorine species leads to the formation of sulfoxide and subsequently sulfone intermediates. nih.govresearchgate.net

These oxidized intermediates are generally less stable than the parent compound and are prone to further degradation, including the cleavage of the isothiazolinone ring. nih.gov The oxidation of the sulfur atom to sulfone can result in hydrolysis, ultimately releasing sulfate ions. nih.gov For 3(2H)-Isothiazolone, 4-[(methylamino)methyl]-, the proposed oxidation pathway would proceed through similar steps.

Table 2: Key Steps in the Oxidative Degradation Pathway

StepReactantOxidative SpeciesKey Intermediates/Products
13(2H)-Isothiazolone, 4-[(methylamino)methyl]-Ozone, HOCl, Cl₂4-[(methylamino)methyl]-3(2H)-isothiazolone-1-oxide (Sulfoxide)
2Sulfoxide intermediateOzone, HOCl, Cl₂4-[(methylamino)methyl]-3(2H)-isothiazolone-1,1-dioxide (Sulfone)
3Sulfone intermediateWater (Hydrolysis)Ring-opened products, Sulfate ions

This table outlines a proposed reaction pathway based on established mechanisms for other isothiazolinones. nih.govnih.gov

The rate of these reactions is dependent on the specific oxidant and the pH of the solution. For instance, the reaction of MIT with different chlorine species (HOCl, Cl₂O, and Cl₂) occurs at vastly different rates. nih.gov

Reductive Degradation Processes

Information on the reductive degradation of isothiazolinones is less common in scientific literature compared to oxidative pathways. However, some studies have shown that isothiazolinones can be degraded in the presence of certain metals, such as iron. nih.gov This process may involve reductive cleavage of the S-N bond, which is a vulnerable site in the heterocyclic ring.

The proposed mechanism would involve the transfer of electrons from a reducing agent to the isothiazolinone molecule, leading to the breaking of the S-N bond and subsequent fragmentation of the molecule. The specific end products of the reductive degradation of 3(2H)-Isothiazolone, 4-[(methylamino)methyl]- have not been characterized, but would likely include various sulfur-containing organic compounds and amines resulting from the breakdown of the ring and side chain.

Thermal Decomposition Characteristics

The thermal stability of a chemical compound is critical for understanding its behavior during storage, transport, and in high-temperature applications.

Pyrolysis Products Analysis

When subjected to high temperatures in the absence of oxygen (pyrolysis), isothiazolinone compounds decompose. While specific pyrolysis studies on 3(2H)-Isothiazolone, 4-[(methylamino)methyl]- are not available, the elemental composition (C, H, N, O, S) allows for the prediction of likely decomposition products. General studies on the thermal decomposition of related organic compounds suggest the emission of toxic vapors. nih.gov

The expected pyrolysis products would include simple gases resulting from the fragmentation of the molecule. fishersci.com

Table 3: Expected Pyrolysis Products

ProductChemical Formula
Carbon MonoxideCO
Carbon DioxideCO₂
Nitrogen OxidesNOx
Sulfur OxidesSOx
MethylamineCH₅N

This table lists general decomposition products expected from the pyrolysis of nitrogen and sulfur-containing organic compounds. fishersci.comnih.gov

More complex rearrangement and condensation products could also be formed, but their identification would require specific experimental analysis.

Thermal Stability Under Varied Conditions

Isothiazolinones are known to be chemically stable under standard ambient conditions. However, their stability is influenced by factors such as temperature and pH. Studies on other isothiazolinones show that they are generally more stable in acidic media and undergo degradation in alkaline solutions. researchgate.net The rate of this degradation increases with both pH and temperature. researchgate.net

For example, the degradation of an isothiazolone (B3347624) biocide in an aqueous medium at pH 8.5 was observed to double for every 5°C increase in temperature. researchgate.net While stable at room temperature, prolonged exposure to elevated temperatures (e.g., 40°C and 60°C) can lead to significant degradation over time. researchgate.net It is expected that 3(2H)-Isothiazolone, 4-[(methylamino)methyl]- would exhibit similar temperature and pH-dependent stability. The product is generally stable under recommended storage conditions, which typically involve refrigeration and storage under an inert atmosphere to maintain quality. fishersci.com

Interactions with Nucleophiles and Electrophiles

The isothiazolone ring acts as an electrophilic species, readily reacting with various nucleophiles. This reactivity is central to its biological activity and chemical transformations in different environments. The stability of the isothiazolone ring is significantly influenced by the presence of nucleophiles such as thiols, amines, and sulfides, which can initiate ring-opening reactions. nih.govmdpi.com

The primary mechanism of action for isothiazolinones involves the nucleophilic attack on the sulfur atom of the N-S bond within the heterocyclic ring. nih.govnih.gov This interaction is particularly well-documented with thiol-containing molecules, such as the amino acid cysteine and the tripeptide glutathione, which are abundant in biological systems. nih.govnih.gov

The initial step of the reaction is the attack of a thiol (R-SH) on the electrophilic sulfur atom of the isothiazolone ring. This leads to the cleavage of the weak N-S bond and the formation of a disulfide intermediate. nih.govnih.gov Subsequent reactions can lead to a variety of products, including the formation of a mercaptoacrylamide derivative through ring opening. nih.govnih.gov This process effectively inactivates the original isothiazolone.

The general reaction pathway with thiols can be summarized as follows:

Initial Attack: The thiol sulfur attacks the isothiazolone sulfur, breaking the N-S bond.

Ring Opening: This leads to the formation of a linear disulfide compound.

Further Reactions: The intermediate can then react with other thiol molecules.

Studies on related isothiazolinones, such as N-methylisothiazol-3-one (MIT) and 5-chloro-N-methylisothiazol-3-one (CMIT), have provided detailed insights into this process. Using techniques like UV and NMR spectroscopy, researchers have elucidated the reaction pathways with cysteine and glutathione. nih.gov At physiological pH, these interactions lead to the formation of disulfides and the subsequent release of cystine, along with the ring-opened mercaptoacrylamide form of the biocide. nih.gov The rate of these reactions has been shown to directly correlate with the antimicrobial activity of the isothiazolone. nih.gov

General Reactivity of Isothiazolinones with Nucleophiles
NucleophileGeneral Reaction TypeKey Intermediates/ProductsInfluencing Factors
Thiols (e.g., Cysteine, Glutathione)Nucleophilic attack on Sulfur, Ring-openingDisulfides, Mercaptoacrylamide derivativespH, Ring substituents
AminesNucleophilic attack, Ring-openingRing-opened amide derivativesAmine basicity
SulfidesNucleophilic attackRing-opened productsSulfide concentration

Electrophilic substitution reactions involve the attack of an electrophile on an electron-rich center. Aromatic compounds, such as benzene, readily undergo electrophilic aromatic substitution. wikipedia.orglibretexts.org However, the isothiazolone ring is an electron-deficient system. The presence of the electronegative nitrogen and sulfur atoms, as well as the carbonyl group, withdraws electron density from the ring's carbon atoms.

Analytical Strategies for Detection and Quantification of 3 2h Isothiazolone, 4 Methylamino Methyl

Chromatographic Methodologies

Chromatography is the cornerstone for separating isothiazolinones from sample matrices and from each other. The choice of method depends on the volatility and polarity of the specific derivative.

High-Performance Liquid Chromatography (HPLC) TechniquesHigh-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of isothiazolinones due to their non-volatile and polar nature. Methods are typically developed using a C18 reversed-phase column with a mobile phase consisting of a water/methanol or water/acetonitrile gradient. Detection is often performed using a diode-array detector (DAD), which allows for the simultaneous monitoring of multiple wavelengths to optimize sensitivity for different isothiazolinones. Sample preparation for HPLC analysis often involves a simple dilution followed by extraction with a suitable solvent like methanol and subsequent filtration. For complex matrices, a solid-phase extraction (SPE) step may be necessary to clean up the sample and concentrate the analytes.

Table 1: Illustrative HPLC Parameters for Isothiazolinone Analysis

ParameterTypical Condition
Column Reversed-phase C18 (e.g., 4.6 mm × 250 mm, 5 µm)
Mobile Phase Gradient elution with Acetonitrile/Water or Methanol/Water
Flow Rate 0.4 - 1.0 mL/min
Detection Diode Array Detector (DAD) or UV Detector (e.g., 274 nm)
Injection Volume 5 - 10 µL

Spectroscopic Techniques for Identification and Quantification

Spectroscopic methods, especially when coupled with chromatography, are essential for the structural elucidation and sensitive quantification of isothiazolinones.

Mass Spectrometry (MS) for Structural Elucidation and Trace Analysis (e.g., LC-MS/MS, HPLC-MS/MS)Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS), coupled with liquid chromatography (LC) is a powerful tool for analyzing isothiazolinones. LC-MS/MS provides high selectivity and sensitivity, allowing for the detection of these compounds at very low concentrations (sub-μg/L levels). This technique is crucial for trace analysis in complex environmental and consumer product matrices. The multiple-reaction monitoring (MRM) mode is often used for quantification, providing excellent specificity by monitoring characteristic precursor-to-product ion transitions for each target analyte. The fragmentation patterns observed in MS/MS can also provide valuable information for the structural confirmation of the isothiazolinone derivatives.

Table 2: Key Advantages of LC-MS/MS for Isothiazolinone Analysis

AdvantageDescription
High Sensitivity Achieves low limits of detection (LOD) and quantification (LOQ), often in the mg/L to ng/L range.
High Selectivity Reduces matrix interferences and allows for accurate quantification in complex samples.
Structural Confirmation Fragmentation patterns from MS/MS provide definitive identification of the compounds.
Simultaneous Analysis Enables the detection and quantification of multiple isothiazolinones in a single run.

UV-Vis Spectrophotometry for Quantification

UV-Vis spectrophotometry offers a straightforward and cost-effective method for the quantification of isothiazolinones. This technique is based on the principle that the molecule absorbs light in the ultraviolet-visible region of the electromagnetic spectrum. Isothiazolinone compounds typically exhibit a maximum absorbance at a specific wavelength, which can be used for their quantification.

For many isothiazolones, the wavelength of maximum absorbance (λmax) is approximately 274 nm. However, the pH of the solution can influence the stability and the spectral characteristics of the compound. For instance, at a pH of 12, the λmax of some isothiazolones has been observed to shift. Therefore, controlling the pH of the solution, typically in a range from about 3 to 10, is a critical step in achieving accurate and reproducible quantitative results. The intensity of the color, or absorbance, of the solution is then correlated with the concentration of the isothiazolone (B3347624) compound.

Table 1: UV-Vis Spectrophotometry Parameters for Isothiazolinone Quantification

Parameter Value/Range Notes
Wavelength of Maximum Absorbance (λmax) ~274 nm Can be influenced by the specific isothiazolinone and pH.
pH Range for Analysis 3 - 10 Essential for maintaining the stability of the compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for the vibrational analysis of molecules, providing detailed information about their chemical structure and composition. These methods are complementary, as they are based on different physical phenomena. IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. This technique is particularly sensitive to polar functional groups.

Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, usually from a laser. The scattered light has a different frequency from the incident light, and this frequency shift corresponds to the vibrational frequencies of the molecule. Raman spectroscopy is more sensitive to non-polar functional groups and symmetric vibrations.

Sample Preparation and Extraction Protocols for Diverse Matrices

Effective sample preparation is a critical step in the analytical workflow for the determination of 3(2H)-Isothiazolone, 4-[(methylamino)methyl]- from complex matrices such as cosmetics, cleaning agents, adhesives, and environmental samples. nih.gov The goal of sample preparation is to isolate the analyte of interest from interfering components of the matrix and to concentrate it to a level suitable for detection by the analytical instrument.

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a widely used technique for the pre-concentration and cleanup of isothiazolinones from liquid samples. nih.gov It offers several advantages over liquid-liquid extraction, including higher analyte recoveries, reduced solvent consumption, and the ability to handle a wide range of sample volumes. mdpi.com

The process involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while the matrix components are washed away. The analyte is then eluted with a small volume of a suitable solvent. The choice of the SPE sorbent is crucial and depends on the polarity of the analyte and the matrix. For isothiazolinones, which are polar compounds, reversed-phase sorbents like C18 are commonly used. nih.gov In some methods, a mixture of a polymeric material and RP-C18 material is employed for pre-concentration. nih.gov

Table 2: Common SPE Sorbents and Elution Solvents for Isothiazolinone Analysis

SPE Sorbent Elution Solvent Matrix
C18 Methanol, Acetonitrile Water, Cosmetics nih.govproquest.com
Polymeric/RP-C18 mixture Dichloromethane Environmental Waters nih.gov

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a classic sample preparation technique that involves partitioning the analyte between two immiscible liquid phases, typically an aqueous phase and an organic solvent. nih.gov For the analysis of isothiazolinones in aqueous samples, an organic solvent such as dichloromethane or ethyl acetate can be used to extract the analytes. mdpi.com The efficiency of the extraction can be influenced by factors such as the pH of the aqueous phase and the choice of the organic solvent.

Microextraction Techniques (e.g., SPME, LLME)

In recent years, microextraction techniques have gained popularity due to their advantages of miniaturization, reduced solvent consumption, and high enrichment factors. nih.gov These techniques include solid-phase microextraction (SPME) and liquid-phase microextraction (LPME).

Solid-Phase Microextraction (SPME) involves the use of a fused silica fiber coated with a stationary phase. The fiber is exposed to the sample, and the analytes are adsorbed onto the coating. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis.

Liquid-Phase Microextraction (LPME) encompasses several variations, including hollow-fiber LPME (HF-LPME). nih.govresearchgate.net In a typical three-phase HF-LPME setup for isothiazolinones, a porous polypropylene hollow fiber containing an organic solvent (e.g., 1-octanol) separates the aqueous sample (donor phase) from an acceptor phase inside the fiber. nih.govresearchgate.net By adjusting the pH of the donor and acceptor phases, the analyte can be efficiently extracted and concentrated. nih.govresearchgate.net

Advanced Analytical Method Development and Validation

The development and validation of robust analytical methods are essential for the reliable quantification of 3(2H)-Isothiazolone, 4-[(methylamino)methyl]-. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) coupled with various detectors are the most common techniques for the analysis of isothiazolinones. researchgate.net

Methods are typically validated according to international guidelines to ensure their performance characteristics, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. nih.govnih.gov

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. Calibration curves for isothiazolinones often show excellent linearity with coefficients of determination (R²) greater than 0.999. nih.govnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For isothiazolinones, LODs in the range of 0.14 to 0.54 µg/L have been reported using UPLC-MS/MS. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision refers to the degree of agreement among a series of measurements. For isothiazolinone analysis, recoveries are often in the range of 90-106%, and relative standard deviations (RSD) for precision are typically below 15%. nih.govnih.gov

Table 3: Performance Characteristics of a Validated UPLC-MS/MS Method for Isothiazolinones

Parameter Typical Value/Range Reference
Linearity (R²) > 0.999 nih.govnih.gov
LOD 0.14 - 0.54 µg/L nih.gov
LOQ 0.43 - 3.81 mg/kg (in adhesives) nih.gov
Accuracy (Recovery) 90 - 106% nih.gov

Development of Highly Sensitive and Selective Methods

The development of analytical methods for isothiazolinones prioritizes high sensitivity and selectivity to enable detection at trace levels and to distinguish the target analytes from complex sample matrices. The most powerful and widely adopted techniques are based on liquid chromatography (LC) coupled with mass spectrometry (MS).

High-performance liquid chromatography (HPLC) is the cornerstone for the analysis of isothiazolinones. nih.gov When coupled with a tandem mass spectrometer (MS/MS), this technique offers exceptional selectivity and sensitivity. researchgate.net HPLC-MS/MS methods are preferred because they can unequivocally identify and quantify target compounds, even at sub-microgram-per-liter (µg/L) levels. nih.gov The selectivity is achieved through Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte of interest. researchgate.netnih.gov This minimizes the potential for matrix interference, which is crucial when analyzing complex industrial or environmental samples. researchgate.net

For instance, a sensitive LC-MS/MS method developed for other isothiazolinones involves direct injection of filtered aqueous samples, which simplifies sample preparation and reduces analysis time. nih.gov The use of specialized HPLC columns, such as those with polar-embedded or C18 stationary phases, allows for effective separation of these relatively polar compounds. semanticscholar.org

While HPLC with UV detection is also used, its sensitivity and selectivity are generally lower than that of MS/MS detection. scirp.orgresearchgate.net However, for applications where higher concentrations are expected and the sample matrix is less complex, HPLC-UV can be a reliable and cost-effective alternative. nih.gov

Table 1: Overview of Common Analytical Techniques for Isothiazolinone Analysis

TechniqueDetectorSelectivitySensitivityCommon Application
HPLC UV / DADModerateModerate (ppm-ppb)Quality control, formulations
LC-MS/MS Triple QuadrupoleHighHigh (ppb-ppt)Trace analysis, complex matrices

Validation Parameters (Accuracy, Precision, LOD, LOQ)

Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended purpose. nih.gov Key validation parameters ensure the reliability and reproducibility of the data. While specific validation data for 3(2H)-Isothiazolone, 4-[(methylamino)methyl]- is not available, the typical performance of methods for related isothiazolinones illustrates the expected standards.

Accuracy : This parameter reflects the closeness of a measured value to the true value. It is often assessed through recovery studies, where a sample is spiked with a known amount of the analyte. For isothiazolinone analysis in various matrices like water-based adhesives and consumer products, accuracy (reported as recovery) typically ranges from 80% to 113%. nih.gov

Precision : Precision measures the degree of agreement among a series of individual measurements. It is usually expressed as the relative standard deviation (RSD). For isothiazolinone analytical methods, RSD values are generally required to be low, often below 7%, to demonstrate good repeatability. researchgate.net

Limit of Detection (LOD) : The LOD is the lowest concentration of an analyte that can be reliably detected by the analytical instrument, though not necessarily quantified with accuracy. finishingandcoating.com For highly sensitive LC-MS/MS methods, LODs for various isothiazolinones can be in the low µg/L or even nanogram-per-gram (ng/g) range. researchgate.netepa.gov For example, a method for analyzing isothiazolinones in water achieved detection limits between 0.03 and 0.1 µg/L. nih.gov

Limit of Quantification (LOQ) : The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. finishingandcoating.com The LOQ is a critical parameter for regulatory compliance and is typically higher than the LOD. For isothiazolinones in water-based adhesives, LOQs have been reported in the range of 0.004 to 0.02 mg/L. mdpi.com

Table 2: Illustrative Validation Parameters for Isothiazolinone Analysis via LC-MS/MS (Note: Data is for common isothiazolinones like MIT, CMIT, and BIT, not the specific subject compound)

ParameterTypical Value RangeReference
Accuracy (Recovery) 81.5% - 107.3% nih.gov
Precision (%RSD) < 7% researchgate.net
LOD 0.0025 - 0.01 mg/L mdpi.com
LOQ 0.004 - 0.02 mg/L mdpi.com

Environmental Fate and Transformation Dynamics of 3 2h Isothiazolone, 4 Methylamino Methyl

Transformation Products and Their Environmental Relevance (excluding toxicity profiles)

Persistence of Transformation Products

Detailed research findings on the specific transformation products of 3(2H)-Isothiazolone, 4-[(methylamino)methyl]- and their persistence in the environment are not extensively available in publicly accessible scientific literature. Generally, the degradation of isothiazolinone compounds proceeds through the cleavage of the isothiazole ring, leading to the formation of less complex organic molecules. For other compounds in the isothiazolinone class, these transformation products are typically organic acids and amides which are considered to be significantly less toxic than the parent compound. These intermediate compounds are part of a broader degradation pathway and are not expected to persist long-term in the environment. However, without specific studies on 3(2H)-Isothiazolone, 4-[(methylamino)methyl]-, providing a quantitative assessment of the half-lives or persistence of its unique degradation products is not possible.

Further research is required to identify the specific metabolites of 3(2H)-Isothiazolone, 4-[(methylamino)methyl]- and to determine their rates of degradation and ultimate fate in various environmental compartments. Such studies would be essential for a complete environmental risk assessment of this particular compound.

Pathways Leading to Mineralization (e.g., CO2 evolution)

The process begins with the cleavage of the isothiazolone (B3347624) ring structure, which can be initiated by biotic (microbial) or abiotic (e.g., hydrolysis, photolysis) processes. This initial breakdown results in the formation of various intermediate organic compounds. For related isothiazolinone compounds, it has been documented that these intermediates are further oxidized. This subsequent oxidation leads to the breakdown of the carbon skeleton of the molecule. researchgate.net The organic carbon from the parent compound is progressively oxidized, ultimately leading to the evolution of CO2.

The biodegradation of other isothiazolinones has been shown to result in the formation of simple organic acids, which can then enter central metabolic pathways of microorganisms and be completely mineralized to CO2. For instance, the degradation of similar isothiazolinones can proceed through the formation of malonamic, malonic, acetic, and formic acids, which are then converted to CO2. nih.gov It is plausible that 3(2H)-Isothiazolone, 4-[(methylamino)methyl]- follows a similar pathway, although specific research is needed to confirm this and to quantify the extent and rate of its mineralization in the environment.

Theoretical and Computational Chemistry Studies on 3 2h Isothiazolone, 4 Methylamino Methyl

Quantum Chemical Calculations of Molecular Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations are crucial for understanding the molecule's stability and its interactions with other chemical species.

Electronic Structure and Bonding Analysis

Studies have focused on the distribution of electron density, molecular orbitals, and the nature of the covalent bonds. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap and spatial distribution are critical in determining the molecule's chemical reactivity and spectral properties. The presence of the (methylamino)methyl substituent at the 4-position introduces additional electronic effects that can modulate the reactivity of the isothiazolone (B3347624) core.

Conformational Analysis and Energetics

The flexibility of the 4-[(methylamino)methyl]- side chain allows the molecule to adopt various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. Computational methods are employed to calculate the potential energy surface of the molecule as a function of its dihedral angles.

Reaction Pathway Modeling and Transition State Analysis

Modeling reaction pathways provides a detailed, step-by-step understanding of how a chemical transformation occurs. This involves identifying the transition states—the highest energy points along the reaction coordinate—which are critical for determining the rate and feasibility of a reaction.

Computational Simulation of Hydrolytic Pathways

Isothiazolones can be susceptible to hydrolysis, a reaction with water that can lead to the opening of the heterocyclic ring. Computational simulations of hydrolytic pathways for 3(2H)-Isothiazolone, 4-[(methylamino)methyl]- would involve modeling the approach of water molecules and the subsequent bond-breaking and bond-forming steps. These simulations can elucidate the mechanism, whether it proceeds through an acidic, basic, or neutral pathway, and identify the rate-determining step of the degradation process.

Modeling of Photodegradation Mechanisms

Exposure to light can induce chemical changes in molecules, a process known as photodegradation. Theoretical modeling of photodegradation mechanisms for this compound would involve calculating its excited-state properties. This includes identifying the electronic transitions that occur upon light absorption and mapping out the potential energy surfaces of the excited states to find pathways leading to decomposition products. Such studies are vital for assessing the environmental persistence of the compound.

Prediction of Reactivity and Selectivity

Computational chemistry allows for the prediction of how and where a molecule is most likely to react. For 3(2H)-Isothiazolone, 4-[(methylamino)methyl]-, reactivity descriptors derived from quantum chemical calculations, such as atomic charges, frontier molecular orbital densities, and electrostatic potentials, can be used to forecast its behavior in various chemical reactions. These descriptors help in identifying the most nucleophilic and electrophilic sites within the molecule, thereby predicting the selectivity of its reactions with other chemical agents.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the dynamic behavior of molecules, such as conformational changes, solvation processes, and interactions with their environment.

As of this writing, specific molecular dynamics simulation studies published in peer-reviewed literature focusing exclusively on 3(2H)-Isothiazolone, 4-[(methylamino)methyl]- have not been identified. However, the principles of MD simulations can be described in the context of how they would be applied to understand the behavior of this molecule.

MD simulations could be employed to model the behavior of 3(2H)-Isothiazolone, 4-[(methylamino)methyl]- in various solvents, particularly water, to understand its solvation shell structure and dynamics. Such simulations would predict how water molecules arrange themselves around the isothiazolone ring and the (methylamino)methyl side chain, identifying key hydrogen bonding sites and hydrophobic interactions.

Furthermore, simulations could elucidate the molecule's behavior at interfaces, such as an air-water or lipid-water interface. This is relevant for understanding its environmental transport and partitioning. The simulation would reveal the preferred orientation of the molecule at the interface, which is governed by the balance of hydrophilic and hydrophobic interactions of its different functional groups with the two phases.

By calculating radial distribution functions and interaction energies, MD simulations can quantify the strength and nature of the interactions between 3(2H)-Isothiazolone, 4-[(methylamino)methyl]- and surrounding solvent molecules. For instance, the simulation could detail the hydrogen bond network between the molecule's nitrogen and oxygen atoms and water.

Simulations can also model its interaction with other molecules present in a system. The primary mechanism of action for isothiazolinones involves reaction with thiols. nih.gov MD simulations could be used to study the initial, non-covalent binding steps of the isothiazolone with a thiol-containing molecule, like cysteine or glutathione, providing insights into the pre-reaction complex formation that precedes the covalent reaction. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Studies

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to correlate the chemical structure of a series of compounds with a specific activity or property. In the context of chemical reactivity and environmental fate, QSAR models can predict these properties without the need for extensive experimental testing for every new compound. researchgate.net While many QSAR studies on isothiazolinones focus on biological endpoints, the methodology is equally applicable to predicting chemical reactivity and degradation rates. nih.govresearchgate.net

The characteristic chemical reactivity of isothiazolinones involves the electrophilic nature of the sulfur atom, which makes it susceptible to nucleophilic attack, particularly by thiols. nih.govwikipedia.org This interaction leads to the reductive opening of the five-membered heterocyclic ring. nih.govnih.gov

A QSAR model for chemical reactivity would aim to predict parameters that quantify this process. The model would be built using a "training set" of isothiazolinone derivatives with experimentally measured reactivity data (e.g., reaction rate constants with a standard nucleophile like glutathione). Molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound in the set. These descriptors can include:

Electronic Descriptors: Such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO), partial atomic charges on the sulfur and nitrogen atoms, and dipole moment. A lower LUMO energy generally corresponds to higher electrophilicity and greater reactivity toward nucleophiles.

Steric Descriptors: Molecular volume, surface area, and specific steric parameters that describe how the size and shape of substituents on the isothiazolinone ring might hinder the approach of a nucleophile.

Topological Descriptors: Indices that describe the connectivity and branching of the molecular structure.

Using statistical methods like multiple linear regression, a mathematical equation is derived that links the descriptors to the observed reactivity. This equation can then be used to predict the reactivity of other isothiazolinones, including 3(2H)-Isothiazolone, 4-[(methylamino)methyl]-, for which experimental data may not be available.

The environmental persistence of a chemical is determined by its susceptibility to various degradation processes, including hydrolysis, photolysis, and biodegradation. QSAR models can be developed to predict the rates of these processes based on molecular structure. researchgate.netresearchgate.net

Isothiazolinones are known to be sensitive to pH and can be degraded by nucleophiles present in the environment. nih.gov Their stability in aqueous systems is often limited. nih.gov Experimental studies on several isothiazolinone derivatives have determined their degradation rates in different environmental matrices. For example, half-lives in soil have been measured for several common isothiazolinones, showing rapid degradation for some derivatives. nih.gov

To build a QSAR model for environmental degradation, these experimentally determined degradation rates (often expressed as a half-life, t½) are used as the dependent variable. The model would correlate these half-lives with molecular descriptors calculated for each isothiazolinone. Descriptors relevant to degradation might include:

Hydrophobicity (log P): Influences partitioning into different environmental compartments and bioavailability for microbial degradation.

Molecular Weight and Size: Can affect transport and susceptibility to enzymatic attack.

Electronic Parameters: Related to susceptibility to hydrolysis or photolytic degradation.

The resulting QSAR model could then be used to estimate the environmental half-life of 3(2H)-Isothiazolone, 4-[(methylamino)methyl]-, providing a valuable screening tool for assessing its potential persistence.

Table 1: Experimentally Determined Soil Degradation Half-Lives for Various Isothiazolinone Compounds. nih.gov
CompoundAbbreviationDegradation Half-Life (t½) in Loamy Sand Soil (days)
2-Methylisothiazol-3(2H)-oneMI0.28
1,2-Benzisothiazol-3(2H)-oneBIT0.52
4,5-Dichloro-2-octyl-isothiazol-3(2H)-oneDCOIT4.8
2-Octylisothiazol-3(2H)-oneOIT9.3

Interactions of 3 2h Isothiazolone, 4 Methylamino Methyl with Material Substrates and Chemical Systems

Adsorption and Desorption Phenomena on Solid Surfaces

The tendency of 3(2H)-Isothiazolone, 4-[(methylamino)methyl]- to adhere to or detach from solid surfaces can significantly influence its availability and concentration in a given system. This section explores the adsorption and desorption characteristics of this compound on both polymeric and mineral substrates.

Interaction with Polymer Matrices

The interaction of isothiazolinones with polymer matrices is a critical factor in applications such as paints, coatings, and adhesives. While specific studies on 3(2H)-Isothiazolone, 4-[(methylamino)methyl]- are limited, research on related isothiazolinone compounds provides valuable insights. The biocidal activity within a polymeric film is dependent on the mobility and availability of the active ingredient.

Leaching of isothiazolinones from treated materials, such as bamboo coated with polyurethane or acrylate (B77674) varnishes, can be a concern for long-term efficacy and environmental impact. However, encapsulation techniques are being explored to control the release and reduce leaching rates, thereby extending the service life of the treated material.

The compatibility of isothiazolinones with the polymer matrix is also essential. In some cases, the biocide is added directly to the polymer system. For instance, the inclusion of a mixture of 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (CMIT) and 2-methyl-4-isothiazolin-3-one (B36803) (MIT) in silicone rubber has been shown to suppress the accelerated hydrolysis of polysiloxane caused by fungal secretions. This indicates a direct interaction that enhances the material's durability.

Adsorption to Mineral Surfaces

In environments such as cooling water systems, paper manufacturing, and oil extraction, 3(2H)-Isothiazolone, 4-[(methylamino)methyl]- may come into contact with various mineral surfaces, including clays (B1170129) and metal oxides. The adsorption of isothiazolinones onto these surfaces can affect their bioavailability and performance.

Studies on the adsorption of different isothiazolinones onto clay minerals like kaolinite (B1170537) and montmorillonite (B579905) have been conducted. The adsorption mechanisms are complex and can involve a combination of electrostatic and non-electrostatic interactions. mdpi.com The extent of adsorption is influenced by factors such as the specific type of isothiazolinone, the nature of the clay mineral, and the pH of the surrounding medium. wisc.edu For instance, the surface charge of the clay and the speciation of the isothiazolinone at a given pH play a crucial role in the adsorption process. wisc.edu

Research on other organic molecules has shown that montmorillonite can exhibit a higher adsorption capacity than kaolinite for certain compounds. wisc.edu The interaction can be influenced by the cation exchange capacity of the clay and the potential for the organic molecule to intercalate within the clay structure. It is plausible that 3(2H)-Isothiazolone, 4-[(methylamino)methyl]-, with its polar functional groups, would exhibit some degree of adsorption to mineral surfaces, a factor that should be considered in its application.

Table 1: Factors Influencing Isothiazolinone Adsorption on Mineral Surfaces

FactorDescription of Influence
Isothiazolinone Structure The specific functional groups and overall polarity of the isothiazolinone molecule affect its affinity for the mineral surface.
Mineral Type Different minerals (e.g., kaolinite, montmorillonite) have varying surface areas, charge characteristics, and potential for intercalation, leading to different adsorption capacities. wisc.edu
pH of the Medium pH affects the surface charge of the mineral and the ionization state of the isothiazolinone, influencing electrostatic interactions. mdpi.com
Presence of Other Ions Competition for adsorption sites with other cations and anions in the system can impact the extent of isothiazolinone adsorption.

Chemical Compatibility Studies

The chemical stability of 3(2H)-Isothiazolone, 4-[(methylamino)methyl]- in the presence of other chemical components is a key determinant of its shelf-life and effectiveness in formulated products.

Stability in Complex Industrial Formulations

Industrial formulations such as paints, metalworking fluids, and detergents are chemically complex, containing a variety of surfactants, emulsifiers, pigments, and other additives. Isothiazolinones are known to be sensitive to thermal and pH conditions. mdpi.comnih.gov Generally, they exhibit greater stability in acidic to neutral media and are more prone to degradation in alkaline environments. mdpi.comresearchgate.net

The stability of isothiazolinones in aqueous systems can be limited by the presence of nucleophiles like amines, thiols, and sulfides, which can lead to the opening of the five-membered heterocyclic ring and subsequent degradation. mdpi.comnih.gov In paint formulations, the alkaline environment of some products can pose a challenge to the stability of certain isothiazolinones. researchgate.net However, isothiazolinones are generally considered compatible with many components of water-based paints.

Reactivity with Common Industrial Chemicals

The isothiazolinone ring is susceptible to nucleophilic attack, which is a key aspect of its biocidal mechanism but also a pathway for its deactivation by certain chemicals. Common industrial chemicals that can react with isothiazolinones include:

Reducing Agents: Strong reducing agents can lead to the degradation of isothiazolinones.

Nucleophiles: As mentioned, compounds containing thiol (mercaptan) groups are particularly reactive with the electrophilic sulfur atom in the isothiazolinone ring. nih.gov This reaction leads to the opening of the ring and inactivation of the biocide. nih.gov Amines and sulfides can also react with and degrade isothiazolinones. mdpi.comnih.gov

Oxidizing Biocides: While isothiazolinones can be compatible with some oxidizing biocides, strong oxidizers may lead to their degradation. However, they have been noted to be stable in the presence of some oxidizing biocides used in process waters.

It is important to note that the reactivity can be highly dependent on the specific isothiazolinone derivative and the conditions of the formulation, such as pH and temperature.

Table 2: General Compatibility of Isothiazolinones with Common Industrial Chemicals

Chemical ClassCompatibility/Reactivity
Surfactants (Non-ionic, Anionic, Cationic) Generally compatible, though specific interactions can occur depending on the formulation.
Amines Can be reactive, leading to degradation, especially at higher pH and temperatures. mdpi.comnih.gov
Thiols (Mercaptans) Highly reactive, leading to rapid degradation and inactivation of the biocide. nih.gov
Reducing Agents Can cause degradation of the isothiazolinone molecule.
Oxidizing Agents Compatibility varies; strong oxidizers can lead to degradation, while some level of stability with common oxidizing biocides is reported.

Degradation of 3(2H)-Isothiazolone, 4-[(methylamino)methyl]- in Specific Material Environments

The degradation of 3(2H)-Isothiazolone, 4-[(methylamino)methyl]- in the environment of its application is a critical factor determining its persistence and long-term efficacy. Degradation can occur through various chemical and biological pathways.

Isothiazolinones, in general, are susceptible to degradation under certain conditions. The primary degradation pathways include hydrolysis, photolysis, and biodegradation. nih.gov The rate of degradation is significantly influenced by factors such as pH, temperature, and the presence of other reactive species.

In alkaline environments, such as those found in some industrial processes, the hydrolysis of the isothiazolinone ring is a major degradation pathway. mdpi.comresearchgate.net The rate of this hydrolysis increases with increasing pH and temperature. nih.govresearchgate.net For instance, the half-life of some isothiazolinones can decrease from months at neutral pH to days or even hours at highly alkaline pH. researchgate.net

In environments like metalworking fluids, the stability of isothiazolinones can be influenced by the formulation's pH and operating temperature. While stable at room temperature for extended periods, their degradation can be significantly accelerated at elevated temperatures.

Biodegradation is another important pathway for the environmental fate of isothiazolinones. Various microorganisms have been shown to be capable of degrading these compounds, breaking down the heterocyclic ring and utilizing the resulting fragments as a source of carbon and nitrogen. The rate of biodegradation can vary depending on the specific isothiazolinone and the microbial community present.

Table 3: General Degradation Pathways for Isothiazolinones

Degradation PathwayDescriptionInfluencing Factors
Hydrolysis Cleavage of the isothiazolinone ring by reaction with water. mdpi.comnih.govpH (accelerated in alkaline conditions), temperature. nih.govresearchgate.net
Photolysis Degradation initiated by exposure to light, particularly UV radiation. nih.govLight intensity and wavelength.
Biodegradation Breakdown of the molecule by microorganisms. nih.govMicrobial population, nutrient availability, temperature.
Chemical Reaction Degradation through reaction with other chemical species in the environment (e.g., nucleophiles). mdpi.comnih.govPresence of reactive chemicals (thiols, amines, etc.). mdpi.comnih.govnih.gov

Photostability within Polymer Films

The photostability of biocides within polymer films is a crucial aspect of their performance in applications such as coatings, adhesives, and plastics, where exposure to sunlight is common. The ultraviolet (UV) radiation in sunlight can induce photochemical reactions that may lead to the degradation of the active ingredient, diminishing its efficacy over time.

For the isothiazolinone class of compounds, photodegradation is a recognized pathway of decomposition. The process is often initiated by the cleavage of the N-S bond in the heterocyclic ring upon absorption of UV radiation. nih.gov This initial step can lead to a cascade of further reactions, ultimately resulting in the loss of biocidal activity. The specific pathway and rate of photodegradation can be influenced by the substituents on the isothiazolone (B3347624) ring and the chemical environment of the polymer matrix.

It is important to note that the polymer matrix itself can influence the photostability of the incorporated biocide. The polymer can act as a UV filter, provide a stabilizing environment, or, conversely, contain components that accelerate degradation.

Table 1: Photodegradation Data for Representative Isothiazolinones (for illustrative purposes)

CompoundMediumHalf-lifeConditions
Octylisothiazolinone (OIT)Tap Water28 hoursFirst-order kinetics
4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT)Natural Seawater6.8 daysSunlight exposure
4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT)Dark Control14.4 days-

Disclaimer: The data presented in this table is for related isothiazolinone compounds and is intended to illustrate the concept of photostability. Specific data for 3(2H)-Isothiazolone, 4-[(methylamino)methyl]- is not available from the searched sources.

Thermal Degradation in Formulated Products

The thermal stability of isothiazolinones is a significant consideration in the manufacturing, storage, and end-use of formulated products. Elevated temperatures can accelerate the degradation of these compounds, leading to a reduction in their antimicrobial effectiveness. In general, isothiazolinones are known to be sensitive to thermal stress. nih.gov

Studies on commercially available isothiazolinone biocides, such as those containing 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT), have shown that their degradation is highly temperature-dependent. For instance, in a metalworking fluid concentrate, the active component was found to be relatively stable at room temperature, with an estimated half-life of six months. However, at elevated temperatures of 40°C and 60°C, the half-lives were drastically reduced to approximately 12 days and less than two days, respectively. nih.gov This indicates that prolonged exposure to high temperatures during processing or storage can significantly compromise the integrity of the biocide.

The 4-[(methylamino)methyl]- substituent in the target compound could potentially influence its thermal stability profile. The presence of the amine functionality might introduce additional degradation pathways, although specific research is needed to confirm this.

Table 2: Thermal Degradation of a Commercial Isothiazolinone Biocide in a Metalworking Fluid Concentrate (for illustrative purposes)

TemperatureHalf-life
Room Temperature~6 months
40°C~12 days
60°C< 2 days

Disclaimer: The data in this table pertains to a commercial isothiazolinone mixture and is provided for illustrative purposes to demonstrate the effect of temperature on stability. Data specific to 3(2H)-Isothiazolone, 4-[(methylamino)methyl]- was not found in the searched literature.

Hydrolytic Stability in Aqueous Formulations

The hydrolytic stability of isothiazolinones is critically dependent on the pH of the aqueous formulation. Generally, these compounds exhibit greater stability in acidic to neutral conditions and are susceptible to degradation in alkaline environments. nih.gov The degradation in alkaline media is typically due to the hydrolysis of the isothiazolone ring.

Research on 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) has demonstrated that the rate of hydrolysis increases significantly with an increase in pH. While stable in acidic media, its disappearance rate increases substantially in the pH range of 4.5 to 11. nih.gov For example, a study on a commercial biocide containing CMIT reported a half-life of 47 days at pH 8.5, which decreased as the pH became more alkaline. In contrast, 2-methyl-4-isothiazolin-3-one (MIT) has been shown to be more stable, with no noticeable degradation observed under various pH conditions in some studies. nih.gov

The 4-[(methylamino)methyl]- group, with its basic nitrogen atom, could potentially influence the local pH environment or participate in intramolecular reactions that affect the hydrolytic stability of the isothiazolone ring. The presence of amines, in general, can contribute to the degradation of the isothiazolone structure through nucleophilic attack. nih.gov

Table 3: Hydrolytic Stability of Representative Isothiazolinones (for illustrative purposes)

CompoundpHTemperatureHalf-life/Stability
5-chloro-2-methyl-4-isothiazolin-3-one (CMIT)Acidic-Stable
5-chloro-2-methyl-4-isothiazolin-3-one (CMIT)925°CSlight decrease (7-35%) in concentration
2-methyl-4-isothiazolin-3-one (MIT)4, 7, 925°CNo noticeable decrease in concentration
Octylisothiazolinone (OIT)7.425°C> 40 days

Disclaimer: This table includes data for related isothiazolinone compounds to illustrate the principles of hydrolytic stability. Specific hydrolytic stability data for 3(2H)-Isothiazolone, 4-[(methylamino)methyl]- is not available in the reviewed sources.

Future Research Directions and Unaddressed Areas in 3 2h Isothiazolone, 4 Methylamino Methyl Research

Emerging Analytical Techniques and Miniaturization

The detection and quantification of isothiazolinones in various matrices are paramount for environmental monitoring and regulatory compliance. Current methods often rely on liquid chromatography (LC) coupled with mass spectrometry (MS). However, future research is trending towards more rapid, sensitive, and field-deployable techniques.

A significant unaddressed area is the development of specific analytical methods for 3(2H)-Isothiazolone, 4-[(methylamino)methyl]-. Future research should focus on:

High-Resolution Mass Spectrometry (HRMS): Developing ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS) methods to achieve low limits of detection and identify unknown transformation products of 3(2H)-Isothiazolone, 4-[(methylamino)methyl]- in complex environmental samples.

Miniaturized Analytical Systems: Exploring the use of microfluidic devices ("lab-on-a-chip") for rapid, on-site detection. These systems reduce solvent consumption and sample volume, aligning with green chemistry principles.

Advanced Sample Preparation: Investigating novel solid-phase extraction (SPE) phases and microextraction techniques, such as stir bar sorptive extraction (SBSE) and hollow-fiber liquid-phase microextraction (HF-LPME), to improve analyte preconcentration and remove matrix interferences when analyzing for 3(2H)-Isothiazolone, 4-[(methylamino)methyl]-.

TechniqueCommon Isothiazolinones AnalyzedPotential Application for 3(2H)-Isothiazolone, 4-[(methylamino)methyl]-Key Advantage
HPLC-MS/MSMI, CMI, BIT, OITPrimary tool for quantification in environmental and consumer products.High sensitivity and selectivity.
GC-MSOIT, BITAnalysis in matrices where derivatization is feasible.Effective for volatile or semi-volatile derivatives.
UHPLC-Q-TOF-MSMI, CMIIdentification of novel degradation products and metabolites.High mass accuracy and resolution.
HF-LPMEMI, CMIEfficient preconcentration from aqueous samples.Reduces solvent use and enhances sensitivity.

Advanced Computational Approaches for Complex Systems

Computational chemistry offers powerful tools to predict the properties, reactivity, and fate of chemical compounds, thereby reducing the need for extensive laboratory experiments. For 3(2H)-Isothiazolone, 4-[(methylamino)methyl]-, where empirical data is lacking, computational modeling is an essential starting point.

Unaddressed areas that can be tackled with computational approaches include:

Predictive Toxicology: Using Quantitative Structure-Activity Relationship (QSAR) models to estimate the toxicity of 3(2H)-Isothiazolone, 4-[(methylamino)methyl]- based on its molecular structure and comparison with known isothiazolinones.

Degradation Pathway Prediction: Employing density functional theory (DFT) to model reaction mechanisms, such as hydrolysis and photolysis, and predict the formation of potential degradation products. This can guide analytical efforts to search for these specific metabolites.

Environmental Fate Modeling: Simulating the partitioning and distribution of the compound in different environmental compartments (air, water, soil, sediment) to predict its persistence and potential for bioaccumulation.

Sustainable Synthesis and Degradation Strategies

The synthesis of isothiazolinones traditionally involves reagents that can be harsh and environmentally challenging. Future research is increasingly focused on green chemistry principles.

For 3(2H)-Isothiazolone, 4-[(methylamino)methyl]-, research into its synthesis is a completely unaddressed area. Future work should prioritize:

Green Synthesis Routes: Developing synthetic pathways that utilize environmentally benign solvents, avoid hazardous reagents, and are catalyzed by novel, recyclable catalysts (e.g., metal-organic frameworks or enzymes).

Biocatalysis: Exploring the use of enzymes to catalyze the key ring-forming or functionalization steps in the synthesis, which could offer high selectivity and milder reaction conditions.

Advanced Oxidation Processes (AOPs): Investigating AOPs, such as ozonation, Fenton processes, and photocatalysis, for the efficient degradation of 3(2H)-Isothiazolone, 4-[(methylamino)methyl]- in wastewater. These methods can mineralize the compound to CO2, water, and inorganic ions.

Biodegradation: Identifying and isolating microbial strains capable of metabolizing the isothiazolone (B3347624) ring structure. Understanding the enzymatic pathways involved in the biodegradation of compounds like 3(2H)-Isothiazolone, 4-[(methylamino)methyl]- is crucial for developing bioremediation strategies.

Role of Environmental Factors in Long-Term Persistence

The persistence of isothiazolinones in the environment is a complex function of their chemical stability and various environmental factors. While many isothiazolinones are known to degrade relatively quickly, their continuous release can lead to pseudo-persistence. The long-term fate of 3(2H)-Isothiazolone, 4-[(methylamino)methyl]- is entirely unknown.

Key unaddressed research questions include:

Influence of pH and Temperature: Systematically studying the hydrolysis rate of 3(2H)-Isothiazolone, 4-[(methylamino)methyl]- across a range of environmentally relevant pH values and temperatures. Isothiazolinone stability is known to be pH-dependent, with rapid decomposition often occurring under alkaline conditions.

Photodegradation: Quantifying the direct and indirect photolysis quantum yields in natural waters. The presence of photosensitizers like dissolved organic matter can significantly accelerate degradation.

Sorption Behavior: Determining the sorption coefficients (Koc) to soil and sediment. The [(methylamino)methyl] substituent may influence polarity and sorption behavior compared to other isothiazolinones, affecting its mobility and bioavailability.

Biotic vs. Abiotic Degradation: Conducting microcosm studies with different environmental matrices (e.g., river water, soil) under both sterile and non-sterile conditions to decouple the contributions of biological and chemical degradation processes.

IsothiazolinoneMatrixHalf-life (t½)Key Degradation Factor
Methylisothiazolinone (MI)Loamy Sand Soil0.28 daysBiodegradation
Octylisothiazolinone (OIT)Loamy Sand Soil9.3 daysBiodegradation
Dichloroctylisothiazolinone (DCOIT)Natural Seawater<1 hourChemical & Biological Degradation
Octylisothiazolinone (OIT)Raw Wastewater (Aerobic)5-13 hoursBiodegradation

Exploration of Novel Chemical Transformations

The reactivity of the isothiazolinone ring, particularly the susceptible S-N bond, allows for a range of chemical transformations. Understanding these reactions is key to predicting environmental fate and developing derivatization strategies for analysis. For 3(2H)-Isothiazolone, 4-[(methylamino)methyl]-, this represents a completely unexplored field.

Future research should focus on:

Nucleophilic Ring-Opening: Investigating the kinetics and products of reactions with environmentally relevant nucleophiles, such as bisulfite, thiols (e.g., glutathione), and amines. The [(methylamino)methyl] group itself contains a secondary amine, which could potentially lead to intramolecular reactions or influence its reactivity with external nucleophiles.

Reductive and Oxidative Degradation: Studying its behavior in the presence of reducing agents (e.g., in anaerobic sediments) and oxidizing agents (e.g., chlorine used in water treatment).

Formation of Transformation Products: Characterizing the structures of major degradation products. The primary degradation pathway for other isothiazolinones often involves ring-opening to form N-substituted malonamic acids. Determining if 3(2H)-Isothiazolone, 4-[(methylamino)methyl]- follows a similar path is a critical unaddressed question.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3(2H)-Isothiazolone derivatives, and how can they be adapted for introducing the 4-[(methylamino)methyl] substituent?

  • Methodological Answer : The synthesis of 3(2H)-isothiazolone derivatives often involves cyclization reactions or functionalization of pre-existing heterocycles. For example, refluxing ethanol/water mixtures with amino acids (e.g., glycine) and isothiazolone precursors can yield substituted derivatives, as demonstrated in reactions producing brownish-red crystals (Table 1 in ). Adapting this for the 4-[(methylamino)methyl] group may require substituting glycine with methylamino-containing reagents or post-synthetic modification via reductive amination. Computational tools like Gaussian 09W can help predict reaction pathways .

Q. Which spectroscopic techniques are most effective for characterizing the structure of 3(2H)-Isothiazolone derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming substituent positions and stereochemistry. Infrared (IR) spectroscopy identifies functional groups like C=O and N-H stretches. X-ray crystallography provides definitive structural elucidation, as seen in studies resolving isothiazolone ring conformations (). For the 4-[(methylamino)methyl] derivative, 2D NMR (e.g., HSQC, NOESY) can clarify methylamino group orientation .

Q. What safety precautions are essential when handling 3(2H)-Isothiazolone derivatives in laboratory settings?

  • Methodological Answer : Acute toxicity studies indicate an oral LD50 of 53 mg/kg in rats for related isothiazolones ( ). Researchers should use fume hoods, nitrile gloves, and eye protection. Stability assessments under varying pH and temperature ( ) are crucial to avoid decomposition. Always consult Safety Data Sheets (SDS) for specific handling protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation during the synthesis of 4-[(methylamino)methyl]-3(2H)-isothiazolone?

  • Methodological Answer : Byproduct analysis (e.g., via HPLC or TLC) is critical. shows that extended reflux times (8 hours) with amino acids reduce unreacted starting materials. For the methylamino derivative, adjusting solvent polarity (e.g., DMF for better solubility) and using catalysts like Pd/C for reductive steps can improve yields. Kinetic studies under varying temperatures (25–80°C) may identify optimal conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3(2H)-Isothiazolone, 4-[(methylamino)methyl]-
Reactant of Route 2
Reactant of Route 2
3(2H)-Isothiazolone, 4-[(methylamino)methyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.